N-(1'-(isochroman-3-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[1-[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-4-yl]piperidin-4-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41F3N4O3/c34-33(35,36)26-10-11-30(37-21-26)40(31(41)23-6-2-1-3-7-23)28-14-16-38(17-15-28)27-12-18-39(19-13-27)32(42)29-20-24-8-4-5-9-25(24)22-43-29/h4-5,8-11,21,23,27-29H,1-3,6-7,12-20,22H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICHBKNURKIUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(C2CCN(CC2)C3CCN(CC3)C(=O)C4CC5=CC=CC=C5CO4)C6=NC=C(C=C6)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1'-(isochroman-3-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide is a synthetic compound with potential therapeutic applications. Its structure suggests interactions with various biological targets, particularly in the context of G protein-coupled receptors (GPCRs), kinases, and other signaling pathways. This article reviews its biological activity based on available research findings.
Chemical Structure
The compound features a complex structure that includes:
- Isochroman moiety : Potentially involved in binding interactions with biological targets.
- Bipiperidine unit : Known for enhancing pharmacological properties.
- Trifluoromethyl-pyridine : Enhances lipophilicity and may influence receptor affinity.
- Cyclohexanecarboxamide : Provides a flexible scaffold for molecular interactions.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. Preliminary studies suggest that it may function as an inhibitor of certain kinases, particularly those involved in fibrosis and cancer pathways.
Key Mechanisms:
- Inhibition of DDR Kinases :
- GPCR Modulation :
Biological Activity Data
| Activity Type | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| Inhibition | DDR1 | 9.4 | |
| Inhibition | DDR2 | 188 | |
| GPCR Activity | Various GPCRs | Not specified |
Case Study 1: Pulmonary Fibrosis
A study investigated the effects of similar compounds on pulmonary fibrosis models, highlighting that selective inhibition of DDR1/2 could alleviate symptoms associated with bleomycin-induced lung inflammation. The compound exhibited a promising therapeutic profile compared to established treatments like nintedanib, suggesting its potential application in treating idiopathic pulmonary fibrosis (IPF) .
Case Study 2: Cancer Therapy
Another research effort focused on the compound’s ability to inhibit tumor growth by targeting DDR kinases. It was noted that while some compounds showed broad kinase inhibition, the selectivity for DDR pathways was crucial for minimizing side effects and enhancing therapeutic efficacy .
Comparison with Similar Compounds
Key Compounds for Comparison
Structural Insights
- Core Modifications : The target compound’s bipiperidin-isochroman hybrid distinguishes it from simpler carboxamides like propanil . This complexity may enhance target selectivity compared to linear scaffolds.
- Conformational Flexibility : The bipiperidinyl moiety allows for dynamic binding modes, unlike rigid isothiazolopyridine (10o) or quinazoline-based analogs .
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity: The trifluoromethyl group in the target compound likely elevates logP compared to 10o’s polar methoxyphenol, favoring CNS penetration but risking higher plasma protein binding.
- Metabolic Stability : Fluorinated aromatic rings (e.g., trifluoromethylpyridine) resist CYP450-mediated oxidation more effectively than methoxy or hydroxy groups .
- Synthetic Accessibility : The target compound’s multi-step synthesis (e.g., bipiperidin coupling, isochroman-carbonyl introduction) is more challenging than 10o’s Suzuki-Miyaura-based route (32% yield).
NMR and Structural Analysis
- Region-Specific Shifts : Analogous to compounds 1 and 7 in , the target compound’s NMR may show shifts in regions A (positions 39–44) and B (29–36), corresponding to substituent-induced electronic changes in the isochroman and bipiperidin groups .
- Comparative Data : Compound 10o’s cyclohexane protons resonate at δ 1.29–1.94, while the target compound’s cyclohexane signals may split further due to steric interactions with the bipiperidinyl substituent .
Research Findings and Implications
- However, empirical validation is needed .
- Lumping Strategy Relevance : Grouping with other carboxamides (e.g., antimalarial or herbicide analogs) under a "surrogate compound" model () could streamline pharmacokinetic modeling, though structural disparities may limit accuracy .
- Gaps and Contradictions : Direct activity data for the target compound are absent, and comparisons to pesticidal carboxamides () are pharmacologically irrelevant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
